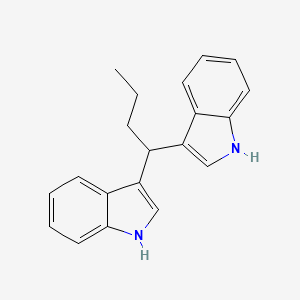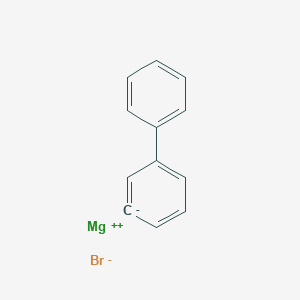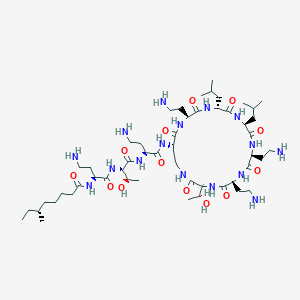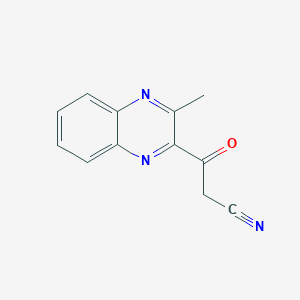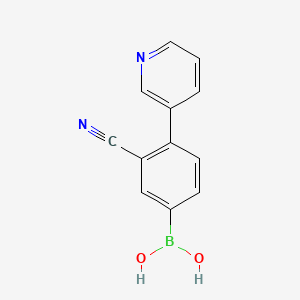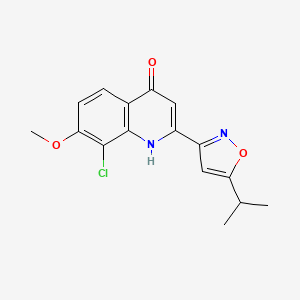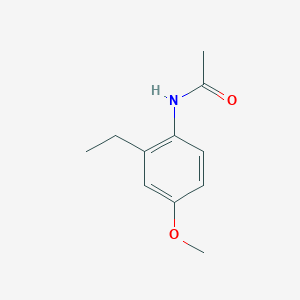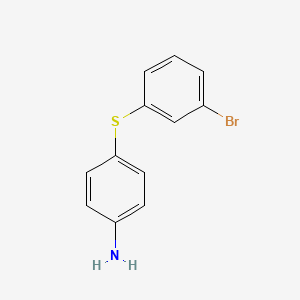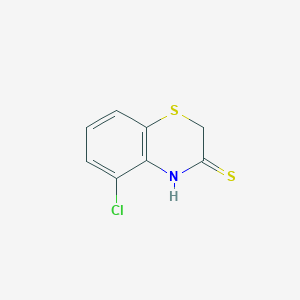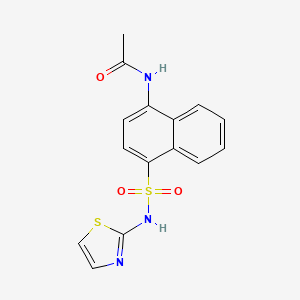
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide is a complex organic compound that features both naphthalene and thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.
Sulfonation: Aminonaphthalene is sulfonated to produce 4-amino-1-naphthalenesulfonic acid.
Acetylation: The amino group is acetylated to form 4-acetylamino-1-naphthalenesulfonic acid.
Thiazole Formation: The final step involves the reaction of 4-acetylamino-1-naphthalenesulfonic acid with thiazol-2-ylamine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for sulfonic acid group substitution.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole moieties.
Uniqueness
4-Acetylamino-naphthalene-1-sulfonic acid thiazol-2-ylamide is unique due to its combined naphthalene and thiazole structures, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H13N3O3S2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-10(19)17-13-6-7-14(12-5-3-2-4-11(12)13)23(20,21)18-15-16-8-9-22-15/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
WBGZPVBYQRQIKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
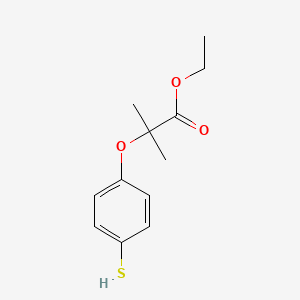
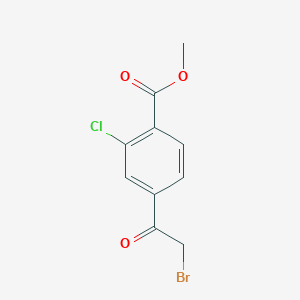

![Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate](/img/structure/B8351683.png)
